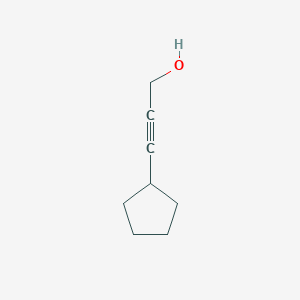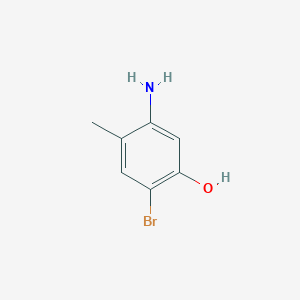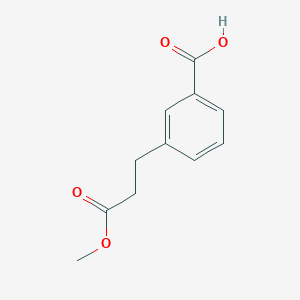![molecular formula C7H11NO2 B13511643 Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13511643.png)
Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate: is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclic system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate typically involves the use of photochemistry. One efficient method is the [2+2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This reaction can be performed under ultraviolet light, and the resulting product can be further derivatized through various transformations .
Industrial Production Methods: Industrial production of this compound may involve batch processing techniques. Key steps include the intramolecular substitution of a primary alkyl chloride with a tert-butylsulfonamide to form the bicyclic system . This method allows for the production of significant quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile in ring-opening reactions with various nucleophiles, leading to the formation of new chemical bonds . This property makes it a versatile building block in medicinal chemistry.
Comparaison Avec Des Composés Similaires
- Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
- Azabicyclo[2.1.1]hexane piperazinium methanesulfonate
Uniqueness: Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate is unique due to its specific bicyclic structure and the presence of a nitrogen atom within the ring system. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-10-6(9)7-2-5(3-7)8-4-7/h5,8H,2-4H2,1H3 |
Clé InChI |
AKUOVGQSVPBEIH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CC(C1)NC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



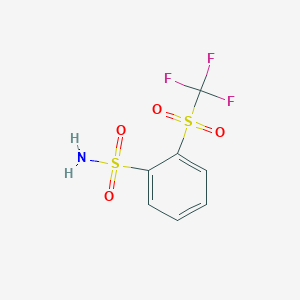
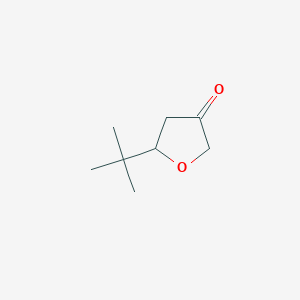


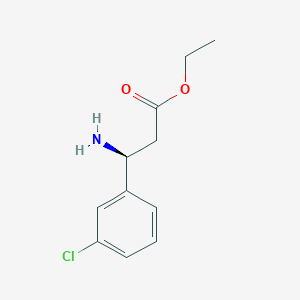
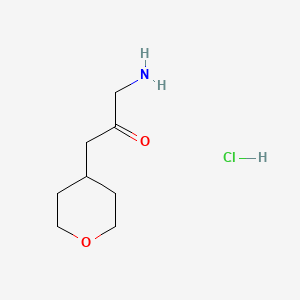
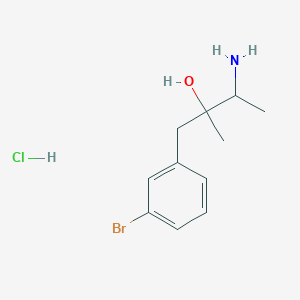
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid](/img/structure/B13511631.png)
![rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid](/img/structure/B13511634.png)
